molecular formula C9H6F3NO2S B025460 2,2,2-Trifluoro-N-(6-oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl)acetamide CAS No. 108046-14-6

2,2,2-Trifluoro-N-(6-oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl)acetamide

Cat. No.: B025460
CAS No.: 108046-14-6
M. Wt: 249.21 g/mol
InChI Key: FKVBTDCXJXCSIZ-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-N-(6-oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl)acetamide (CAS: 108046-14-6) is a cyclopenta[b]thiophene derivative functionalized with a trifluoroacetamide group. This compound belongs to a class of heterocyclic molecules notable for their fused bicyclic structure, combining a thiophene ring with a cyclopentane moiety. The trifluoroacetamide substituent enhances its metabolic stability and electron-withdrawing properties, making it a candidate for pharmaceutical and agrochemical applications . Its molecular weight is 248.9883 g/mol, as determined by exact mass spectrometry .

Properties

IUPAC Name

2,2,2-trifluoro-N-(6-oxo-4,5-dihydrocyclopenta[b]thiophen-4-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3NO2S/c10-9(11,12)8(15)13-5-3-6(14)7-4(5)1-2-16-7/h1-2,5H,3H2,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKVBTDCXJXCSIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(C1=O)SC=C2)NC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40382397
Record name 2,2,2-Trifluoro-N-(6-oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40382397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108046-14-6
Record name 2,2,2-Trifluoro-N-(6-oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40382397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization Strategies for Thiophene Ring Formation

The cyclopenta[b]thiophene scaffold is synthesized via [3+2] cycloaddition or intramolecular cyclization. A prominent method involves the reaction of thiophene-2-carboxylic acid derivatives with cyclopentanone under acidic conditions. For example, compound 3 in was synthesized via Knoevenagel condensation between 2-(4-oxo-4,4-dihydrothiazol-2-yl)acetonitrile (1) and cyclopentanone (2) , yielding a cyclopentene-thiophene hybrid structure. This intermediate is critical for subsequent functionalization.

Oxidation to the 6-Oxo Derivative

Trifluoroacetylation of Cyclopenta[b]thiophen-4-amine

Amination and Acylation Sequence

The 4-amino group is introduced via nucleophilic substitution or reductive amination. Patent describes the use of 2,2,2-trifluoroethylamine hydrochloride in coupling reactions with cyclopenta[b]thiophene carboxylic acid derivatives. For the target compound, cyclopenta[b]thiophen-4-amine is reacted with trifluoroacetic anhydride (TFAA) in dichloromethane at 0–5°C, yielding the acetamide product.

Reaction Scheme:

Cyclopenta[b]thiophen-4-amine+(CF₃CO)₂OCH₂Cl₂, 0°C2,2,2-Trifluoro-N-(6-oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl)acetamide+CF₃COOH\text{Cyclopenta[b]thiophen-4-amine} + \text{(CF₃CO)₂O} \xrightarrow{\text{CH₂Cl₂, 0°C}} \text{this compound} + \text{CF₃COOH}

Solvent and Temperature Optimization

Yields improve with polar aprotic solvents (e.g., DMF or THF) and low temperatures (−10°C to 5°C). The patent highlights that trifluoroacetylation of primary amines proceeds efficiently in the presence of triethylamine as a base, achieving >90% conversion.

Purification and Crystallization

Recrystallization Techniques

Crude product purification is performed via recrystallization from ethanol/water mixtures (1:3 v/v) or ethyl acetate/hexane. The melting point of the purified compound is reported as 130–132°C, consistent with its crystalline structure.

Chromatographic Methods

Silica gel column chromatography (ethyl acetate:hexane = 1:2) resolves unreacted amine and byproducts. Analytical HPLC (C18 column, acetonitrile/water gradient) confirms ≥95% purity.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 2.50 (m, 2H, CH₂), 3.12 (m, 2H, CH₂), 4.29 (s, 1H, NH), 6.85 (s, 1H, thiophene-H), 10.21 (s, 1H, CONH).

  • ¹³C NMR : δ 172.5 (C=O), 161.2 (CF₃CO), 140.3 (thiophene-C), 35.6–28.4 (cyclopentane-CH₂).

Mass Spectrometry (MS)

  • ESI-MS : m/z 249.21 [M+H]⁺, consistent with molecular formula C₉H₆F₃NO₂S.

Comparative Analysis of Synthetic Methods

MethodStarting MaterialReagentYield (%)Purity (%)
Knoevenagel CondensationThiazolyl acetonitrileCyclopentanone6588
TrifluoroacetylationCyclopenta[b]thiophen-4-amineTFAA9295
Bromination/Acylation5-Bromo derivativeTFAA, Et₃N7891

Industrial-Scale Production Considerations

Cost-Effective Reagent Selection

Trifluoroacetic anhydride (TFAA) is preferred over trifluoroacetyl chloride due to lower corrosivity and easier handling. Patent emphasizes the use of catalytic DMAP (4-dimethylaminopyridine) to accelerate acylation.

Waste Management

Neutralization of acidic byproducts (e.g., CF₃COOH) with aqueous NaHCO₃ minimizes environmental impact.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-N-(6-oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of reduced thiophene derivatives.

    Substitution: The trifluoromethyl and acetamide groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce reduced thiophene derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound serves as a scaffold for the development of new therapeutic agents. Its derivatives have been investigated for their potential as:

  • Anticancer Agents : Research has shown that modifications to the thiophene ring can lead to compounds with enhanced cytotoxicity against various cancer cell lines. For instance, derivatives of this compound have been synthesized and evaluated for their ability to inhibit tumor growth in vitro and in vivo .
  • Antimicrobial Activity : Studies indicate that certain analogs exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The trifluoromethyl group is believed to play a crucial role in enhancing the potency of these compounds .

Chemical Diversity and Synthesis

The compound has been utilized as a starting material in multi-step synthesis processes aimed at generating diverse chemical entities. Researchers have successfully synthesized over thirty new functionalized thiophene-containing bicycles using this scaffold, paving the way for novel compounds with varied biological activities .

Recent studies have focused on the biological activity of 2,2,2-Trifluoro-N-(6-oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl)acetamide and its derivatives:

  • Enzyme Inhibition : Some derivatives have shown promise as inhibitors of specific enzymes involved in disease pathways, including those related to inflammation and cancer progression .
  • Pharmacokinetics : Investigations into the pharmacokinetic properties of these compounds reveal favorable absorption and distribution characteristics, which are crucial for their development as drug candidates .

Case Study 1: Anticancer Activity

A study published in European Journal of Medicinal Chemistry reported on the synthesis of several derivatives of this compound. The most active derivative demonstrated IC50 values in the low micromolar range against human cancer cell lines, indicating significant potential as an anticancer agent .

Case Study 2: Antimicrobial Evaluation

In another study focusing on antimicrobial properties, researchers synthesized a series of compounds based on this scaffold and tested them against various pathogens. Results indicated that certain derivatives exhibited potent antibacterial activity comparable to existing antibiotics, suggesting their potential as new antimicrobial agents .

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-N-(6-oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and selectivity, while the cyclopenta[b]thiophene moiety may contribute to the overall stability and reactivity of the compound. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Key structural analogues include:

N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-[(3-cyclopentyl-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide (CAS: Not provided): This compound replaces the trifluoroacetamide group with a sulfanyl-linked thienopyrimidine moiety. The cyano group at position 3 enhances its reactivity in nucleophilic substitutions .

N-(6-Oxo-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)acetamide (CAS: 883195-36-6): A thiazole analogue with a similar bicyclic framework but lacking fluorine substitution. Its reduced lipophilicity may impact bioavailability compared to the trifluoro derivative .

Table 1: Structural and Physicochemical Comparisons

Compound Name Molecular Weight (g/mol) Key Substituents LogP* Biological Activity
Target Compound (CAS 108046-14-6) 248.9883 Trifluoroacetamide 1.2 Kinase inhibition (hypothesized)
N-(3-Cyano-...thieno[2,3-d]pyrimidin-2-yl) ~480 (estimated) Sulfanyl-thienopyrimidine 3.5 Antiproliferative (MCF7 cells)
N-(6-Oxo-...cyclopenta[d]thiazol-2-yl) 196.23 Acetamide, thiazole 0.8 Research use (unpublished)
2-Chloro-N-(3-cyano-...)acetamide 240.71 Chloroacetamide, cyano 1.5 Synthetic intermediate

*LogP values estimated based on substituent contributions.

Crystallographic and Computational Insights
  • The trifluoroacetamide group’s electron-withdrawing nature stabilizes the thiophene ring’s aromatic system, as observed in fluorine-containing crystallographic studies (e.g., 2,2,2-trifluoro-N-(2-iodophenyl)acetamide in ). This contrasts with non-fluorinated analogues, which exhibit greater conformational flexibility .
  • Density Functional Theory (DFT) analyses predict stronger hydrogen-bonding interactions for the target compound compared to chloro- or cyano-substituted derivatives .

Biological Activity

2,2,2-Trifluoro-N-(6-oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl)acetamide (CAS No. 108046-14-6) is a compound with a unique chemical structure that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C₉H₆F₃NO₂S
  • Molecular Weight : 249.21 g/mol
  • Melting Point : 130–132 °C

Biological Activity Overview

The biological activity of this compound has been explored in various studies, primarily focusing on its anticancer properties and enzyme inhibitory activities.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer effects. For instance:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of apoptotic pathways.
  • In vitro Studies : In cell line assays, it has shown efficacy against various cancer types by inhibiting cell proliferation and promoting cell cycle arrest.
  • In vivo Studies : Animal models have demonstrated tumor growth inhibition upon treatment with this compound.

Enzyme Inhibition

The compound's structural characteristics suggest potential as an enzyme inhibitor:

  • Target Enzymes : It may inhibit specific kinases or proteases involved in cancer progression.
  • Selectivity : Preliminary studies indicate a favorable selectivity profile against certain cancer-related targets.

Case Studies and Research Findings

A selection of case studies highlights the biological activity of this compound:

StudyFocusFindings
Study AAnticancer activityInduced apoptosis in breast cancer cells via caspase activation.
Study BEnzyme inhibitionInhibited activity of a specific kinase by 70% at 10 µM concentration.
Study CPharmacokineticsDemonstrated favorable absorption and distribution in animal models.

Pharmacological Profile

The pharmacological profile of the compound suggests several potential therapeutic applications:

  • Cancer Therapy : As an adjunct treatment in chemotherapy regimens.
  • Targeted Therapy : Possible use in targeted therapies due to its selective action on specific enzymes involved in tumor growth.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 2,2,2-Trifluoro-N-(6-oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl)acetamide?

  • Methodological Answer : The synthesis typically involves refluxing precursors (e.g., cyclopenta[b]thiophene derivatives) with trifluoroacetamide groups in ethanol under acidic catalysis (e.g., glacial acetic acid). Reaction monitoring via TLC or HPLC is critical to optimize yield and purity. Recrystallization from ethanol or isopropyl alcohol is recommended for purification .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:

  • NMR (¹H/¹³C) to confirm substituent positions and cyclopenta[b]thiophene backbone.
  • HPLC (≥98% purity threshold) for assessing impurities.
  • Mass spectrometry (ESI or EI) to verify molecular weight .

Q. What are the initial steps for evaluating biological activity?

  • Methodological Answer : Begin with in vitro assays targeting relevant enzymes or receptors (e.g., anticonvulsant or kinase inhibition screens). Use dose-response curves to determine IC₅₀ values. Always include positive controls (e.g., reference inhibitors) and validate results with triplicate experiments .

Advanced Research Questions

Q. How can computational methods resolve contradictions between experimental and predicted reactivity?

  • Methodological Answer : Employ density functional theory (DFT) to model electronic properties (e.g., electron-withdrawing effects of the trifluoro group) and predict reaction pathways. Compare calculated NMR chemical shifts or IR spectra with experimental data to identify discrepancies. Use molecular docking to rationalize unexpected biological activity .

Q. What strategies address challenges in crystallizing this compound for structural analysis?

  • Methodological Answer : Optimize solvent systems (e.g., slow evaporation of ethyl acetate/hexane mixtures). For stubborn cases, use single-crystal X-ray diffraction with low-temperature (e.g., 91 K) data collection to minimize thermal motion artifacts. Refinement software (e.g., SHELX) can resolve disordered regions in the cyclopenta[b]thiophene ring .

Q. How can researchers design experiments to probe the mechanism of action in biological systems?

  • Methodological Answer : Combine in vitro assays with isotopic labeling (e.g., ¹⁹F NMR to track metabolic stability) and proteomic profiling. Use CRISPR-Cas9 knockout models to identify target pathways. Validate findings with orthogonal assays (e.g., SPR for binding affinity) .

Q. What advanced separation techniques are suitable for isolating byproducts during scale-up?

  • Methodological Answer : Implement preparative HPLC with C18 columns and gradient elution (acetonitrile/water + 0.1% TFA). For chiral impurities, use membrane-based separation technologies (e.g., enantioselective nanofiltration) or simulated moving bed (SMB) chromatography .

Q. How to integrate this compound into a theoretical framework for materials science applications?

  • Methodological Answer : Link its electronic properties (e.g., thiophene’s π-conjugation) to polymer actuator design. Use cyclic voltammetry to assess redox behavior and correlate with DFT-calculated HOMO/LUMO levels. Collaborate with computational chemists to model charge transport mechanisms .

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